molecular formula C14H18O8 B191341 Glucovanillin CAS No. 494-08-6

Glucovanillin

Cat. No. B191341
CAS RN: 494-08-6
M. Wt: 314.29 g/mol
InChI Key: LPRNQMUKVDHCFX-UHFFFAOYSA-N
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Description

Glucovanillin is a compound with the molecular formula C14H18O8 and a molecular weight of 314.29 . It is used for research and development purposes .


Chemical Reactions Analysis

Glucovanillin is one of the precursors in the synthesis of vanillin . It undergoes conversion into vanillin via a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin .


Physical And Chemical Properties Analysis

Glucovanillin has a molecular formula of C14H18O8 and a molecular weight of 314.29 . It is a solid substance that is soluble in DMSO at 90 mg/mL (ultrasonic) .

Scientific Research Applications

  • Glucovanillin Hydrolysis in Vanilla Beans : A study by Odoux, Escoute, and Verdeil (2006) focused on the mechanism of glucovanillin hydrolysis by β-d-glucosidase activity in vanilla beans during different stages like senescence, freezing, and traditional curing. It was found that the hydrolysis mechanism is regulated by cellular compartmentation and not limited by β-glucosidase activity levels. Complete hydrolysis occurs when total decompartmentation is achieved, even if β-glucosidase activity is lost (Odoux, Escoute, & Verdeil, 2006).

  • Enzymatic Extraction and Transformation of Glucovanillin : Ruiz-Terán, Perez-Amador, and López-Munguía (2001) developed a method for enzymatic extraction and transformation of glucovanillin to vanillin from green pods. The process involved a two-step enzymatic reaction with high efficiency, suggesting an alternative to the traditional microbial process involved in vanillin extraction (Ruiz-Terán, Perez-Amador, & López-Munguía, 2001).

  • Glucovanillin and Vanillin in Cured Vanilla Pods : Voisine et al. (1995) developed a reversed-phase HPLC method to separate, identify, and quantify both glucovanillin and vanillin extracted from cured Java and Bourbon vanilla beans. This study provided insights into the simultaneous extraction of glucovanillin and vanillin, with potential implications for flavor and aroma profiles in vanilla products (Voisine, Carmichael, Chalier, Cormier, & Morin, 1995).

  • Colonizing Bacillus in Glucovanillin Hydrolysis : Chen et al. (2015) discovered that colonizing Bacillus isolates play a role in glucovanillin hydrolysis during the curing of Vanilla planifolia Andrews. This study highlighted the microbial involvement in the flavor formation process of vanilla (Chen, Gu, Li, He, Xu, & Fang, 2015).

Safety And Hazards

Glucovanillin is used for research and development purposes only and is not advised for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling glucovanillin .

properties

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNQMUKVDHCFX-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197782
Record name Glucovanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanilloside

CAS RN

494-08-6
Record name Glucovanillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucovanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucovanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANILLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
E Odoux, J Escoute, JL Verdeil, JM Brillouet - Annals of botany, 2003 - academic.oup.com
… glucovanillin and β‐glucosidase activity, measured on p‐nitrophenyl‐β‐glucopyranoside and glucovanillin… the placental zone, whereas glucovanillin is exclusively located in the …
Number of citations: 109 academic.oup.com
F Ruiz-Terán, I Perez-Amador… - Journal of Agricultural …, 2001 - ACS Publications
Glucovanillin was extracted from green pods and … cell wall degradation and glucovanillin hydrolysis. The reaction is … vanillin extraction with the simultaneous hydrolysis of glucovanillin. …
Number of citations: 106 pubs.acs.org
R Voisine, L Carmichael, P Chalier… - Journal of agricultural …, 1995 - ACS Publications
… also used to indirectly assess glucovanillin in beans during curing (Arana, … of glucovanillin in cured vanilla beans. In this work, we present a HPLC method to quantify both glucovanillin …
Number of citations: 41 pubs.acs.org
E Odoux - Fruits, 2000 - revues.cirad.fr
… It has been demonstrated that, at the usual harvest time, 90 % of the vanillin potential in the vanilla beans are present in the form of glucovanillin [3]. The glucovanillin undergoes …
Number of citations: 53 revues.cirad.fr
NJ Walton, MJ Mayer, A Narbad - Phytochemistry, 2003 - Elsevier
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an important flavour and aroma molecule, but is also of interest because of its biogenetic relationship to the phenylpropanoid pathway …
Number of citations: 723 www.sciencedirect.com
O Negishi, K Sugiura, Y Negishi - Journal of agricultural and food …, 2009 - ACS Publications
… of these compounds to vanillin or glucovanillin was investigated. In mature … glucovanillin within 24 h. In the incorporation processes of methionine and phenylalanine into glucovanillin, …
Number of citations: 55 pubs.acs.org
E Odoux, J Escoute, JL Verdeil - Annals of applied biology, 2006 - Wiley Online Library
The aim of this research was to improve our understanding of the mechanism of glucovanillin hydrolysis by β‐d‐glucosidase activity in vanilla beans by studying their senescence, …
Number of citations: 42 onlinelibrary.wiley.com
NE Masota, K Ohlsen, L Meinel, U Holzgrabe - Fitoterapia, 2023 - Elsevier
… approaches to generate a series of glucovanillin derivatives and explore their antibacterial … and 3,5-dichlorophenylamino group coupled to a glucovanillin moiety (compounds 6h and 8d …
Number of citations: 3 www.sciencedirect.com
E Odoux, JM Brillouet - Fruits, 2009 - cambridge.org
… Sites of storage of glucovanillin in the pod have been … evidence-based picture of glucovanillin accumulation sites. The pod … Glucovanillin and γ-pyranones were extracted and analyzed …
Number of citations: 41 www.cambridge.org
JM Brillouet, É Odoux - Fruits, 2010 - fruits.edpsciences.org
Introduction. The traditional curing of vanilla pods includes “killing” and sweating steps when pods are exposed to heat (35–65 ℃) for various lengths of time. Although it is known that …
Number of citations: 8 fruits.edpsciences.org

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